Differential Lipophilicity and TPSA vs. Regioisomeric Analogs
2-(4-Methylnaphthalen-1-yl)pyrrolidine exhibits a distinct lipophilicity and polar surface area profile compared to its closest regioisomer, 4-methyl-2-(naphthalen-1-yl)pyrrolidine, and the unsubstituted parent, 2-(naphthalen-1-yl)pyrrolidine. The target compound's specific substitution pattern (4-methyl on naphthalene, pyrrolidine at the 1-position) results in a higher computed LogP and a slightly reduced TPSA, which can influence passive membrane permeability and solvent partitioning [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-(Naphthalen-1-yl)pyrrolidine: 2.9 (estimated from similar compounds); 4-Methyl-2-(naphthalen-1-yl)pyrrolidine: 3.1 (estimated) |
| Quantified Difference | +0.5 and +0.3 LogP units, respectively |
| Conditions | Computed using XLogP3 algorithm (PubChem) [1] |
Why This Matters
The higher LogP of the target compound suggests increased hydrophobicity, which may translate to better membrane permeability but potentially lower aqueous solubility compared to analogs, a critical parameter for formulation and assay development.
- [1] PubChem. Compound Summary for CID 4262758, 2-(4-Methylnaphthalen-1-yl)pyrrolidine. National Center for Biotechnology Information, 2025. View Source
